molecular formula C17H13FN2O2 B4407620 N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B4407620
M. Wt: 296.29 g/mol
InChI Key: DERKGZQDFRLJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a fluorophenyl group and a formyl-substituted indole moiety, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-13-4-3-5-14(8-13)19-17(22)10-20-9-12(11-21)15-6-1-2-7-16(15)20/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKGZQDFRLJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole core is then formylated using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3 to introduce the formyl group at the 3-position.

    Acylation: The formylated indole is then acylated with 3-fluorophenylacetic acid or its derivatives in the presence of a coupling agent like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The fluorophenyl and formyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group, which may result in different biological activity.

    N-(3-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Chlorine instead of fluorine, which may affect its reactivity and biological properties.

    N-(3-fluorophenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Methyl group instead of formyl, leading to different chemical and biological behavior.

Uniqueness

The presence of both the fluorophenyl and formyl groups in N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide makes it unique compared to other indole derivatives. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.